molecular formula C10H12F2N2O3S B8128678 N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

Cat. No.: B8128678
M. Wt: 278.28 g/mol
InChI Key: MYAYKQMYYMCEBS-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a benzamide derivative featuring a dimethylamino sulfonyl group attached to a benzene ring substituted with fluorine atoms at positions 2 and 5, and a methyl group at position 2.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-2,5-difluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O3S/c1-6-4-9(12)7(5-8(6)11)10(15)13-18(16,17)14(2)3/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYKQMYYMCEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)NS(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide typically involves the reaction of 2,5-difluoro-4-methylbenzoic acid with dimethylamine and a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.

    Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent, leveraging its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Core Structural Differences

The compound’s benzamide backbone distinguishes it from sulfonamide-based pesticides such as tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) . These analogs share the dimethylamino sulfonyl group but utilize a methanesulfonamide core instead of benzamide. This structural variation likely impacts their biological targets and physicochemical properties.

Substituent Effects

  • Fluorine vs. Chlorine: The target compound’s 2,5-difluoro substitution contrasts with the chloro-fluoro substitution in tolylfluanid.
  • Methyl Group: The 4-methyl group on the benzamide may increase steric hindrance, affecting binding affinity compared to non-methylated analogs like dichlofluanid.

Functional Group Comparisons

  • Sulfonamide vs. Benzamide : Sulfonamides (e.g., tolylfluanid) are often used as fungicides due to their ability to inhibit enzyme activity. Benzamides, however, are associated with diverse modes of action, including protein binding and receptor modulation.

Physicochemical Properties (Inferred)

Property N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide Tolylfluanid Dichlofluanid
Core Structure Benzamide Methanesulfonamide Methanesulfenamide
Key Substituents 2,5-difluoro, 4-methyl 1,1-dichloro, 4-methylphenyl 1,1-dichloro, phenyl
Likely Solubility Moderate (sulfonamide polarity) Low (chlorine increases lipophilicity) Low
Potential Use Unknown (possibly herbicide or pharmaceutical) Fungicide Fungicide

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

  • Enhanced Stability : The fluorine atoms may confer greater photostability compared to chlorine-containing analogs like tolylfluanid, reducing environmental degradation .
  • Toxicity Profile: The dimethylamino sulfonyl group may improve water solubility, reducing bioaccumulation risks compared to highly lipophilic analogs.

Limitations and Contradictions

  • Application Uncertainty : While structural parallels suggest agrochemical use, the absence of explicit studies precludes definitive conclusions.

Biological Activity

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C10H12F2N2O3SC_{10}H_{12}F_2N_2O_3S and a molecular weight of 286.28 g/mol. It features a sulfonamide group attached to a difluoromethylbenzamide structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H12F2N2O3S
Molecular Weight286.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values suggest that the compound has a stronger activity compared to standard treatments.

The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Docking studies have revealed binding affinities with key enzymes involved in these processes, suggesting a multi-target approach.

Case Studies

  • Study on Antitubercular Activity :
    A recent study evaluated the antitubercular activity of various benzamide derivatives, including this compound. The compound demonstrated promising results against Mycobacterium tuberculosis, with an IC50 value significantly lower than traditional treatments such as isoniazid (INH) .
  • Cytotoxicity Assessment :
    In a cytotoxicity assay against cancer cell lines, this compound showed selective toxicity towards certain cancer types while sparing normal cells. The results indicated potential as an anticancer agent, warranting further investigation into its efficacy and safety profile .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its distribution in biological systems appears efficient, although further studies are necessary to fully understand its metabolism and excretion pathways.

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